molecular formula C10H22N2O2 B13818044 tert-butyl N-[tert-butyl(methyl)amino]carbamate

tert-butyl N-[tert-butyl(methyl)amino]carbamate

Cat. No.: B13818044
M. Wt: 202.29 g/mol
InChI Key: JNIPOGVBVQFGKT-UHFFFAOYSA-N
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Description

tert-Butyl N-[tert-butyl(methyl)amino]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is characterized by its tert-butyl groups, which provide steric hindrance and enhance its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[tert-butyl(methyl)amino]carbamate typically involves the reaction of tert-butyl chloroformate with tert-butyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[tert-butyl(methyl)amino]carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is widely used as a protecting group in organic synthesis. It helps in the selective protection of amine groups, allowing for multi-step synthesis without interference from reactive amines .

Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It ensures that the amine groups do not react with other reagents, thus preserving the integrity of the biological molecules .

Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is crucial. It helps in the development of drugs with specific functional groups that require protection during synthesis .

Industry: In the chemical industry, this compound is used in the production of polymers and other materials where selective protection of functional groups is necessary .

Mechanism of Action

The mechanism of action of tert-butyl N-[tert-butyl(methyl)amino]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric hindrance. This makes it particularly useful in complex organic synthesis where selective protection is required .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[tert-butyl(methyl)amino]carbamate

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)12(7)11-8(13)14-10(4,5)6/h1-7H3,(H,11,13)

InChI Key

JNIPOGVBVQFGKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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